2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate
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Overview
Description
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate is a modified nucleotide analog of adenosine triphosphate. It is characterized by the presence of a trinitrophenyl group attached to the ribose moiety of the adenosine molecule. This compound is widely recognized for its role as a potent and selective antagonist of P2X receptors, which are a family of purinergic receptors involved in various physiological processes .
Preparation Methods
The synthesis of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate involves several steps. The primary synthetic route includes the nitration of adenosine to introduce the trinitrophenyl group. This is followed by phosphorylation to form the triphosphate moiety. The reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, and phosphorylation reagents like phosphorus oxychloride .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The trinitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trinitrophenyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate involves its interaction with P2X receptors. As a competitive antagonist, it binds to the receptor sites, preventing the activation by endogenous ligands like adenosine triphosphate. This inhibition is characterized by rapid onset and reversibility, with the compound displaying slow off-kinetics .
Comparison with Similar Compounds
Similar compounds to 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate include other 2’,3’-O-substituted ATP derivatives. These compounds also act as antagonists of P2X receptors but differ in their substituent groups, which can affect their potency and selectivity. Examples include:
- 2’,3’-O-(2,4-Dinitrophenyl)adenosine 5’-triphosphate
- 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-diphosphate
The uniqueness of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate lies in its high affinity and selectivity for P2X receptors, making it a valuable tool in purinergic signaling research .
Properties
Molecular Formula |
C40H77N12O19P3 |
---|---|
Molecular Weight |
1123.0 g/mol |
IUPAC Name |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C16H17N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H,36,37)(H2,17,18,19)(H2,31,32,33);4*4-6H2,1-3H3/t7-,8?,11-,12-,15-,16?;;;;/m1..../s1 |
InChI Key |
LWJCIYVHICRLCD-VWNGUJKNSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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